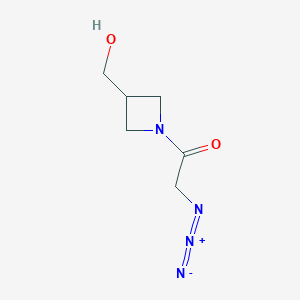
2-Azido-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines has been reported via a visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .Molecular Structure Analysis
The molecular structure of 2-Azido-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is represented by the formula C6H10N4O2 . It is a derivative of azetidin-2-one, which is a four-membered cyclic amine .Aplicaciones Científicas De Investigación
Synthesis of Azetidine Medicinal Intermediates
Research has been conducted on synthesizing azetidine derivatives as medicinal intermediates. For instance, Yang explored the synthesis of medicinal intermediates through a series of reactions starting from hydroxyazetidin. These intermediates are vital in developing pharmaceuticals due to their structural versatility and potential biological activities (Cui‐Feng Yang, 2009).
Transformation into Functionalized Compounds
Mollet et al. detailed the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the versatility of azetidine derivatives in organic synthesis. This process involved unexpected transformations via intermediate aziridines and azetidines, highlighting their utility in constructing complex molecules (Karen Mollet, M. D’hooghe, N. de Kimpe, 2011).
Antimitotic Compounds
Twamley et al. investigated azetidin-2-ones based on a specific core for their structures as antimitotic compounds. Such research points to the potential use of azetidine derivatives in cancer therapy, owing to their ability to interfere with cell division (B. Twamley, N. O’Boyle, M. Meegan, 2020).
Synthesis of Highly Functionalized Azetidines
Martínez and Fleet explored the use of carbohydrate-derived bicyclic azetidin-3-ones as scaffolds for synthesizing highly substituted azetidines. This study demonstrates the role of azetidine derivatives in synthesizing complex molecules with potential biological applications (R. Martínez, G. Fleet, 2014).
Antibacterial Activity
Hoti et al. synthesized azetidin-2-ones based on 3-nitrobenzopyran-2-one and evaluated their antibacterial activity. This research highlights the potential application of azetidine derivatives in developing new antibiotics (Ramiz Hoti, Naser Troni, Hamit Ismaili, G. Mulliqi‐Osmani, V. Thaçi, 2017).
Propiedades
IUPAC Name |
2-azido-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-1-6(12)10-2-5(3-10)4-11/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRONVKEHZBTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





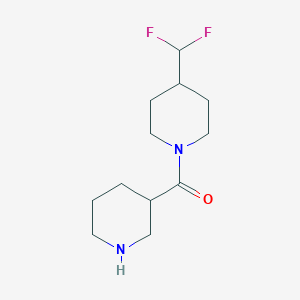


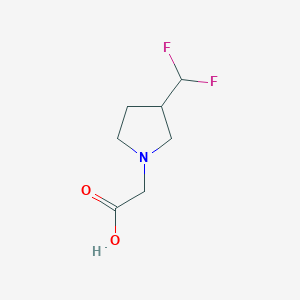
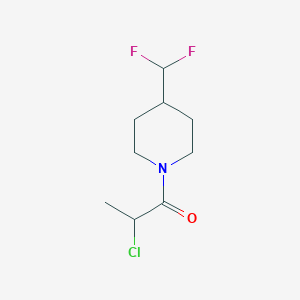
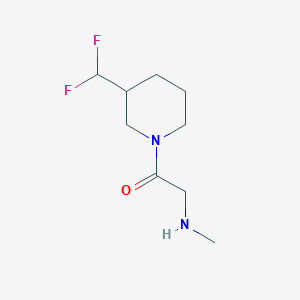
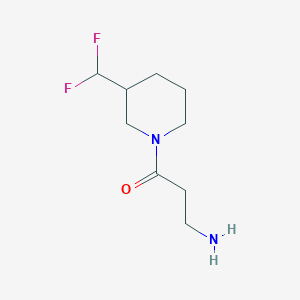


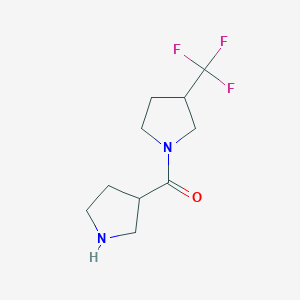
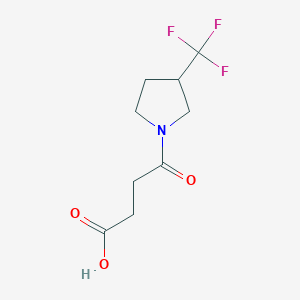
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)